molecular formula C12H16N6OS B12183415 N-(5-methyl-1,3-thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(5-methyl-1,3-thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12183415
M. Wt: 292.36 g/mol
InChI Key: DMKMEQOXZZGOAQ-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3-thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a cyclohexanecarboxamide core substituted with a 5-methylthiazole and a tetrazole moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic ligands. The compound’s synthesis likely follows carboxamide coupling strategies, as seen in related thiourea derivatives (e.g., cyclohexanecarbonyl chloride reacting with isothiocyanates and amines) .

Properties

Molecular Formula

C12H16N6OS

Molecular Weight

292.36 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C12H16N6OS/c1-9-7-13-11(20-9)15-10(19)12(5-3-2-4-6-12)18-8-14-16-17-18/h7-8H,2-6H2,1H3,(H,13,15,19)

InChI Key

DMKMEQOXZZGOAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, synthesizing findings from various studies.

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds containing the tetrazole ring. For instance, a study demonstrated that a related compound, N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, exhibited remarkable cytotoxic effects on various cancer cell lines, including K-562 (chronic myeloid leukemia) and UACC-62 (melanoma) with IC50_{50} values in the nanomolar range (56.4 nM and 56.9 nM respectively) .

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by morphological changes consistent with programmed cell death and DNA damage detected via the alkaline comet assay .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50_{50} (nM)
N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamideK-56256.4
N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamideUACC-6256.9

Mechanistic Insights

The compound's anticancer activity is attributed to its ability to cause DNA damage and induce apoptosis in leukemic cells. The selectivity index (SI) for the lead compound was reported as 101.0, indicating a high degree of selectivity for cancer cells over normal cells . This selectivity is crucial for reducing side effects in potential therapeutic applications.

Case Studies

In a recent study focusing on bioisosteric replacements in thiazole-based compounds, researchers synthesized various derivatives to evaluate their biological activities against different cancer cell lines . The findings indicated that modifications to the tetrazole ring significantly enhanced anticancer potency.

Table 2: Biological Activity of Thiazole Derivatives

Compound NameCell LineIC50_{50} (μM)
3d (N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide)K-562<0.05
3lHCT15<0.05

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Thiazole and Carboxamide Moieties

Key Comparisons:

Compound Name Thiazole Substituent Carboxamide Group Biological Activity/Properties
Target Compound 5-Methyl Cyclohexanecarboxamide-tetrazole Unknown (presumed enzyme/receptor targeting)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro Benzamide PFOR enzyme inhibition (antiparasitic)
N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazoles 5-R-Benzyl Morpholine/imidazole-linked Anticancer (NCI screening)
Filapixant (INN Proposed) 5-Methyl Benzamide-morpholine Purinoreceptor antagonist
  • Thiazole Substituents: The 5-methyl group in the target compound increases lipophilicity compared to 5-chloro (electron-withdrawing) or 5-benzyl (bulkier) substituents. This may enhance membrane permeability but reduce electrophilic reactivity .

Physicochemical and Stability Considerations

  • Tetrazole vs. Other Heterocycles: The tetrazole’s acidity (pKa ~4.9) improves solubility in physiological pH compared to imidazoles (pKa ~6.9) but may increase susceptibility to photodegradation .
  • Cyclohexane vs.

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